Diisooctyl isophthalate
Overview
Description
Diisooctyl isophthalate is an organic compound belonging to the class of phthalate esters. It is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of isophthalic acid and isooctanol, making it a high molecular weight phthalate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisooctyl isophthalate is synthesized through the esterification of isophthalic acid with isooctanol. The reaction typically involves heating isophthalic acid with an excess of isooctanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is continuously stirred and heated, and the water by-product is removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Diisooctyl isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isophthalic acid and isooctanol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Hydrolysis: Isophthalic acid and isooctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diisooctyl isophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymeric materials.
Industry: Widely used in the manufacture of automotive parts, medical devices, and consumer products such as toys and packaging materials.
Mechanism of Action
The mechanism of action of diisooctyl isophthalate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with natural hormones.
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diisodecyl phthalate (DIDP): A high molecular weight phthalate ester used in similar applications.
Dibutyl phthalate (DBP): A lower molecular weight phthalate ester with different physical properties.
Uniqueness: Diisooctyl isophthalate is unique due to its specific ester groups, which provide a balance of flexibility and durability. Its high molecular weight and branched structure make it particularly effective in applications requiring long-lasting flexibility and resistance to degradation.
Properties
IUPAC Name |
bis(6-methylheptyl) benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-19(2)12-7-5-9-16-27-23(25)21-14-11-15-22(18-21)24(26)28-17-10-6-8-13-20(3)4/h11,14-15,18-20H,5-10,12-13,16-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIOEHJVRZOQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222122 | |
Record name | Diisooctyl isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-11-8 | |
Record name | Diisooctyl isophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisooctyl isophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctyl isophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOOCTYL ISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8Z263RAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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